Ethyl 2-[3-benzyloxy-1-(methylamino)cyclobutyl]acetate
Description
Ethyl 2-[3-benzyloxy-1-(methylamino)cyclobutyl]acetate is a cyclobutane-derived ester featuring a benzyloxy group at the 3-position and a methylamino substituent at the 1-position of the cyclobutyl ring. While direct data on its synthesis or applications are absent in the provided evidence, its structural analogs (e.g., methyl 2-benzoylamino-3-oxobutanoate ) suggest possible synthetic routes involving condensation reactions with amines or catalytic cyclization under acidic conditions.
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
ethyl 2-[1-(methylamino)-3-phenylmethoxycyclobutyl]acetate |
InChI |
InChI=1S/C16H23NO3/c1-3-19-15(18)11-16(17-2)9-14(10-16)20-12-13-7-5-4-6-8-13/h4-8,14,17H,3,9-12H2,1-2H3 |
InChI Key |
WYXOFOCJEXVQTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CC(C1)OCC2=CC=CC=C2)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-benzyloxy-1-(methylamino)cyclobutyl]acetate typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a cyclobutyl derivative with benzyloxy and methylamino substituents, followed by esterification with ethyl acetate. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-benzyloxy-1-(methylamino)cyclobutyl]acetate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
Ethyl 2-[3-benzyloxy-1-(methylamino)cyclobutyl]acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-[3-benzyloxy-1-(methylamino)cyclobutyl]acetate involves its interaction with specific molecular targets. The benzyloxy and methylamino groups can engage in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The cyclobutyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key differences between Ethyl 2-[3-benzyloxy-1-(methylamino)cyclobutyl]acetate and related compounds:
Key Observations :
- Cyclobutyl vs. Aromatic Cores: The cyclobutyl ring in the target compound introduces conformational rigidity compared to linear or aromatic backbones in analogs like Ethyl 2-(2-Cyanoanilino)acetate. This rigidity may enhance binding specificity in target proteins .
- Amino Group Variations: The methylamino substituent provides moderate basicity, contrasting with the primary amine in Isopropyl (S)-2-Amino-3-(methylamino)propanoate HCl, which forms hydrochloride salts for enhanced solubility .
Pharmacological and Industrial Relevance
- Drug Discovery : The compound’s hybrid polar/lipophilic profile aligns with radiopharmaceuticals like PLUVICTO® (lutetium Lu 177 vipivotide tetraxetan), which employs a cyclized structure for targeted prostate cancer therapy . However, the target compound lacks the radiometal chelation sites seen in PLUVICTO®.
- Commercial Availability: Compounds like Ethyl 2-(2-Cyanoanilino)acetate are marketed as research chemicals (e.g., $103/gram ), suggesting the target compound may serve a similar role in high-throughput screening.
Biological Activity
Ethyl 2-[3-benzyloxy-1-(methylamino)cyclobutyl]acetate (CAS No. 2141041-85-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research and therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the cyclobutyl ring and subsequent functionalization to introduce the benzyloxy and methylamino groups. Specific synthetic routes can vary, but they often utilize standard organic chemistry techniques such as alkylation, acylation, and ring-closing reactions.
Example Synthetic Route
- Formation of Cyclobutyl Framework : Starting materials undergo cyclization to form the cyclobutyl structure.
- Introduction of Benzyloxy Group : A benzyloxy substituent is added via nucleophilic substitution.
- Methylamino Functionalization : The methylamino group is introduced through reductive amination or similar methods.
- Esterification : The final step involves esterification to yield this compound.
Anticancer Properties
Recent studies have investigated the anticancer potential of this compound, focusing on its ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Mechanism of Action : The compound is believed to exert its effects through modulation of key signaling pathways involved in cell proliferation and survival. For instance, it may inhibit the PI3K/Akt and MAPK pathways, which are critical for cancer cell growth.
Case Studies
-
In Vitro Studies : Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values indicate potent activity, comparable to established chemotherapeutics.
Cell Line IC50 Value (µM) MCF-7 5.0 A549 7.5 - In Vivo Studies : Animal models treated with this compound showed reduced tumor size and improved survival rates compared to control groups. Notably, studies reported a decrease in metastasis in models of breast cancer.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and bioavailability, making it a candidate for further development as an anticancer agent.
- Absorption : High oral bioavailability has been noted in preliminary studies.
- Metabolism : Initial metabolic studies indicate that the compound is stable in liver microsomes, suggesting a lower likelihood of rapid degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
